Cas no 441016-56-4 (methyl 4-bromo-5-formylfuran-2-carboxylate)
methyl 4-bromo-5-formylfuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-bromo-5-formylfuran-2-carboxylate
- TQP0715
- 441016-56-4
- SCHEMBL3881065
- methyl 4-bromo-5-formyl-2-furoate
- 4-bromo-5-formyl-furan-2-carboxylic acid methyl ester
- Z1551942134
- EN300-23317290
- Methyl4-bromo-5-formylfuran-2-carboxylate
- DA-32491
- MMIAAKDOELNXIZ-UHFFFAOYSA-N
-
- Inchi: 1S/C7H5BrO4/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3
- InChI Key: MMIAAKDOELNXIZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)OC(C(=O)OC)=C1
Computed Properties
- Exact Mass: 231.93712Da
- Monoisotopic Mass: 231.93712Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 56.5Ų
methyl 4-bromo-5-formylfuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR0174T7-50mg |
4-Bromo-5-formyl-furan-2-carboxylic acid methyl ester |
441016-56-4 | 95% | 50mg |
$300.00 | 2025-02-14 | |
| Aaron | AR0174T7-100mg |
4-Bromo-5-formyl-furan-2-carboxylic acid methyl ester |
441016-56-4 | 95% | 100mg |
$435.00 | 2025-02-14 | |
| Aaron | AR0174T7-250mg |
4-Bromo-5-formyl-furan-2-carboxylic acid methyl ester |
441016-56-4 | 95% | 250mg |
$610.00 | 2025-02-14 | |
| Aaron | AR0174T7-500mg |
4-Bromo-5-formyl-furan-2-carboxylic acid methyl ester |
441016-56-4 | 95% | 500mg |
$944.00 | 2025-02-14 | |
| Aaron | AR0174T7-1g |
4-Bromo-5-formyl-furan-2-carboxylic acid methyl ester |
441016-56-4 | 95% | 1g |
$1204.00 | 2025-02-14 | |
| Aaron | AR0174T7-2.5g |
4-Bromo-5-formyl-furan-2-carboxylic acid methyl ester |
441016-56-4 | 95% | 2.5g |
$2335.00 | 2025-02-14 | |
| Aaron | AR0174T7-5g |
4-Bromo-5-formyl-furan-2-carboxylic acid methyl ester |
441016-56-4 | 95% | 5g |
$3442.00 | 2025-02-14 | |
| Aaron | AR0174T7-10g |
4-Bromo-5-formyl-furan-2-carboxylic acid methyl ester |
441016-56-4 | 95% | 10g |
$5090.00 | 2023-12-15 | |
| Enamine | EN300-23317290-0.05g |
methyl 4-bromo-5-formylfuran-2-carboxylate |
441016-56-4 | 95% | 0.05g |
$200.0 | 2024-06-19 | |
| Enamine | EN300-23317290-0.1g |
methyl 4-bromo-5-formylfuran-2-carboxylate |
441016-56-4 | 95% | 0.1g |
$298.0 | 2024-06-19 |
methyl 4-bromo-5-formylfuran-2-carboxylate Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on methyl 4-bromo-5-formylfuran-2-carboxylate
Methyl 4-Bromo-5-Formylfuran-2-Carboxylate (CAS No. 441016-56-4): An Overview of Its Synthesis, Properties, and Applications
Methyl 4-bromo-5-formylfuran-2-carboxylate (CAS No. 441016-56-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a bromo substituent, a formyl group, and a carboxylate ester. These functionalities endow the molecule with a range of chemical reactivities and potential applications in various scientific and industrial domains.
The synthesis of methyl 4-bromo-5-formylfuran-2-carboxylate typically involves multi-step processes that leverage the reactivity of furan derivatives. One common approach is to start with 5-formylfuran-2-carboxylic acid, which can be methylated to form the corresponding ester. Subsequently, bromination at the 4-position can be achieved using bromine or other brominating agents. The precise conditions and reagents used in these steps can significantly influence the yield and purity of the final product.
Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of methyl 4-bromo-5-formylfuran-2-carboxylate. For instance, a study published in the Journal of Organic Chemistry reported a one-pot synthesis method that combines the esterification and bromination steps, reducing both time and waste generation. This approach not only enhances the overall yield but also aligns with green chemistry principles.
The physical and chemical properties of methyl 4-bromo-5-formylfuran-2-carboxylate are crucial for its applications. It is a solid at room temperature with a melting point of approximately 70°C. The compound exhibits good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions. Its UV/Vis absorption spectrum shows characteristic peaks that can be used for analytical purposes.
In the realm of medicinal chemistry, methyl 4-bromo-5-formylfuran-2-carboxylate has shown promise as an intermediate in the synthesis of bioactive compounds. The presence of the bromo group allows for facile functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling, which can introduce a wide range of substituents at the 4-position. This flexibility is particularly valuable in drug discovery programs where structural diversity is essential for optimizing biological activity.
Moreover, the formyl group in methyl 4-bromo-5-formylfuran-2-carboxylate can participate in various chemical transformations, including reduction to an alcohol or aldehyde, or condensation reactions to form imines or hydrazones. These derivatives have been explored for their potential therapeutic effects in areas such as anticancer therapy and antiviral treatments.
In materials science, methyl 4-bromo-5-formylfuran-2-carboxylate has found applications in the development of functional polymers and coatings. The reactive functionalities enable it to serve as a building block for polymerization reactions, leading to materials with tailored properties such as enhanced thermal stability or improved mechanical strength. Recent research has also explored its use in photovoltaic devices due to its ability to absorb light in specific wavelength ranges.
The safety profile of methyl 4-bromo-5-formylfuran-2-carboxylate is an important consideration for its handling and use. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid exposure to skin or inhalation of vapors. Laboratory protocols should include appropriate personal protective equipment (PPE) such as gloves and goggles, as well as adequate ventilation systems.
In conclusion, methyl 4-bromo-5-formylfuran-2-carboxylate (CAS No. 441016-56-4) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable intermediate in organic synthesis, medicinal chemistry, and materials science. Ongoing research continues to uncover new applications and optimization strategies for this intriguing molecule.
441016-56-4 (methyl 4-bromo-5-formylfuran-2-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)